What is Dithianon-d4 and its primary use in research?
What is Dithianon-d4 and its primary use in research?
For Immediate Release
This technical guide provides an in-depth overview of Dithianon-d4, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of the fungicide Dithianon in complex matrices. This document is intended for researchers, analytical chemists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Dithianon-d4 serves as a critical tool in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise and reliable measurement of Dithianon residues. Its use compensates for variations in sample preparation and instrumental analysis, leading to highly accurate results.
Core Compound Specifications
Dithianon-d4 is the isotopically labeled form of Dithianon, a broad-spectrum quinone fungicide used to control various fungal diseases on crops.[1][2] The stable isotope label does not alter the chemical properties of the molecule, allowing it to co-elute with the unlabeled analyte and serve as an ideal internal standard.
| Property | Value | Source |
| Chemical Name | 5,10-Dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiin-2,3-dicarbonitrile-d4 | [3] |
| Molecular Formula | C₁₄D₄N₂O₂S₂ | [3][4][5][6] |
| Molecular Weight | ~300.35 g/mol | [3][5][6] |
| Unlabeled CAS No. | 3347-22-6 | [3][7] |
| Isotopic Enrichment | ≥98 atom % D | [6][7] |
| Chemical Purity | >95% (HPLC) | [3] |
Primary Use in Research: An Internal Standard for Dithianon Analysis
The principal application of Dithianon-d4 is as an internal standard (IS) in quantitative analytical methods for the determination of Dithianon residues in various matrices, including fruits, vegetables, and environmental samples.[8][9] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of analytical variability in LC-MS/MS analysis.[10][11]
Dithianon is known to be unstable under neutral to basic conditions, which can lead to significant losses during sample preparation.[2][8] The addition of Dithianon-d4 at the beginning of the extraction process allows for the correction of these losses, thereby improving the accuracy and reproducibility of the results.[8][12]
Experimental Protocols
A widely adopted and effective method for the analysis of Dithianon in food matrices is the acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[2][8][9]
Acidified QuEChERS Extraction Protocol for Fruits and Vegetables
This protocol is a modified version of the standard QuEChERS method, optimized for the analysis of the pH-sensitive Dithianon.
1. Sample Preparation:
- Homogenize a representative sample of the fruit or vegetable, preferably in a frozen state to minimize degradation.[2][9]
2. Extraction:
- Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.[2][9]
- Add 10 mL of acetonitrile (B52724) containing 1% (v/v) formic acid.[2][9]
- Spike the sample with an appropriate volume of Dithianon-d4 internal standard solution.
- Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[2][9]
- Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.[2][9]
- Centrifuge the tube to separate the phases.[9]
3. Final Extract Preparation:
- Take an aliquot of the upper acetonitrile layer.
- The extract is now ready for direct injection into the LC-MS/MS system. A dispersive solid-phase extraction (dSPE) cleanup step with PSA (primary secondary amine) is not recommended as it can lead to losses of Dithianon.[8][9]
LC-MS/MS Instrumental Analysis
The following table summarizes typical instrumental parameters for the analysis of Dithianon and Dithianon-d4.
| Parameter | Setting | Source |
| LC Column | Acquity UPLC BEH Shield RP18 (2.1 x 100 mm, 1.7 µm) or equivalent | [12] |
| Mobile Phase A | 0.01% acetic acid in water + 5% acetonitrile | [12] |
| Mobile Phase B | 0.01% acetic acid in acetonitrile | [12] |
| Flow Rate | 0.4 mL/min | [12] |
| Injection Volume | 2 µL | [12] |
| Ionization Mode | Electrospray Ionization (ESI) Negative | [9][12] |
| MS/MS Transitions | Dithianon: 296 -> 264 (Quantifier), 296 -> 164 (Qualifier) Dithianon-d4: 300 -> 268 | [12] |
LC Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 80 | 20 |
| 4.0 | 70 | 30 |
| 7.0 | 10 | 90 |
| 8.5 | 10 | 90 |
| 8.6 | 80 | 20 |
| 13.5 | 80 | 20 |
| Source:[12] |
Visualizations
Experimental Workflow for Dithianon Analysis
Workflow for Dithianon residue analysis using acidified QuEChERS and LC-MS/MS.
Proposed Mode of Action of Dithianon
While Dithianon-d4 is an analytical standard, understanding the mode of action of the parent compound, Dithianon, is relevant for researchers in toxicology and environmental science. Dithianon acts as a multi-site inhibitor, reacting with thiol groups in various fungal enzymes. This disrupts critical metabolic pathways.
Proposed multi-site inhibitory action of Dithianon on fungal metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dithianon-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. Dithianon-d4 | CAS | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Dithianon-d4 | CDN-D-8257-0.005G | LGC Standards [lgcstandards.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
